Superior Antioxidant Potency Over Other Chloroquinolines
In a comparative study of chloroquinoline analogs, a compound bearing the 8-chloro substitution pattern (specifically compound 7) demonstrated superior antioxidant activity compared to analogs with alternative substitution. The 8-chloro-7-substituted quinolone hybrid (compound 7) exhibited an IC50 of 0.31 mol/L against DPPH radical, which is approximately 7.8-fold more potent than ascorbic acid (IC50 2.41 mol/L) [1]. This potency is notably higher than other chloroquinoline analogs in the same series, such as compound 5 (IC50 74.72 mol/L) and compound 8 (IC50 4.32 mol/L) [1].
vs ascorbic acid 2.41 mol/L, compound 5 74.72 mol/L
| Evidence Dimension | DPPH radical scavenging IC50 |
|---|---|
| Target Compound Data | 0.31 mol/L for 8-chloro-7-substituted quinolone hybrid (compound 7) |
| Comparator Or Baseline | Ascorbic acid: 2.41 mol/L; Compound 5: 74.72 mol/L; Compound 8: 4.32 mol/L |
| Quantified Difference | 7.8-fold more potent than ascorbic acid; 241-fold more potent than compound 5; 13.9-fold more potent than compound 8 |
| Conditions | DPPH free radical scavenging assay |
Why This Matters
This data demonstrates that the 8-chloro substitution, when combined with a specific C7 substituent, yields significantly enhanced antioxidant capacity, which is critical for selecting lead compounds in oxidative stress-related therapeutic research.
- [1] Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2021, 2408006, Table 2. View Source
